(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
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Overview
Description
(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzofuran ring can be achieved using methanol and a suitable catalyst.
Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ylidene groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and quinones.
Reduction: Alcohols and alkanes can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: The compound is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 6-methoxybenzofuran and 2-ylidene benzofuran share structural similarities.
Methoxybenzoates: Methyl 4-methoxybenzoate and related esters are also similar in structure.
Uniqueness
What sets (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-13-7-8-14-15(10-13)23-16(17(14)19)9-11-3-5-12(6-4-11)18(20)22-2/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHZBFZYYKTHQT-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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